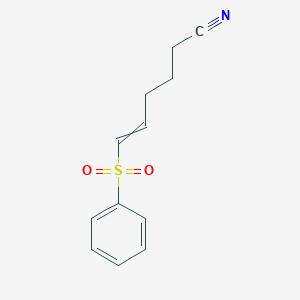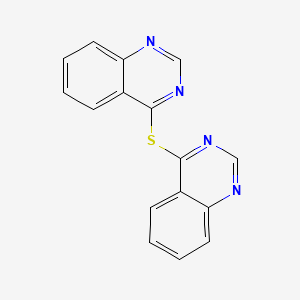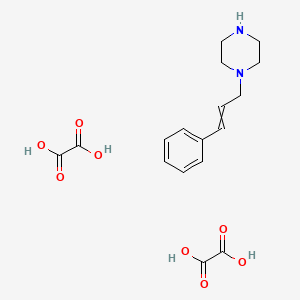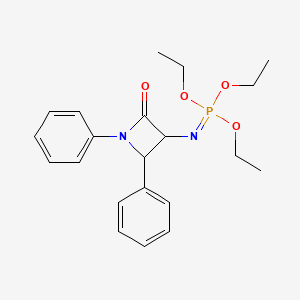
Dimethyl 2,2-dibromodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2-dibromodecanedioate is an organic compound with the molecular formula C12H20Br2O4 It is a dibromo derivative of decanedioic acid dimethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dibromodecanedioate can be synthesized through the bromination of dimethyl decanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions of the decanedioate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2-dibromodecanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl decanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of dimethyl decanedioate.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2-dibromodecanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of dimethyl 2,2-dibromodecanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2-dibromomalonate: Another dibromo ester with similar reactivity but different chain length.
Dimethyl 2,6-dibromoheptanedioate: A shorter-chain analog with similar bromination patterns.
Dimethyl 2,2-dibromopropanedioate: A smaller molecule with similar functional groups.
Uniqueness
Dimethyl 2,2-dibromodecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in material science and organic synthesis where longer carbon chains are advantageous.
Eigenschaften
CAS-Nummer |
88033-42-5 |
|---|---|
Molekularformel |
C12H20Br2O4 |
Molekulargewicht |
388.09 g/mol |
IUPAC-Name |
dimethyl 2,2-dibromodecanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-17-10(15)8-6-4-3-5-7-9-12(13,14)11(16)18-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
VMLBJEPIOCKYBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCC(C(=O)OC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)


![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)


![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)


![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

